molecular formula C14H12F3NO B8196497 5-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

5-Methoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine

Cat. No.: B8196497
M. Wt: 267.25 g/mol
InChI Key: CZWYEOCUHWEREI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is an organic compound that features a biphenyl structure with a methoxy group at the 5-position and a trifluoromethyl group at the 4’-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine typically involves multiple steps. One common method includes the preparation of 4-trifluoromethylbenzonitrile, which is then reacted with 4-methoxyphenylmagnesium bromide to form the desired biphenyl compound. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as palladium or copper .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 5-methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-carboxylic acid, while reduction of a nitro group can produce 5-methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine .

Scientific Research Applications

5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The methoxy group can participate in hydrogen bonding and other interactions that stabilize the compound’s binding to its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-4’-(trifluoromethyl)-[1,1’-biphenyl]-2-amine is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity. The combination of a methoxy group and a trifluoromethyl group on a biphenyl scaffold provides a versatile platform for further chemical modifications and applications.

Properties

IUPAC Name

4-methoxy-2-[4-(trifluoromethyl)phenyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3NO/c1-19-11-6-7-13(18)12(8-11)9-2-4-10(5-3-9)14(15,16)17/h2-8H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZWYEOCUHWEREI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3NO
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.25 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.